molecular formula C18H18FN3O2S B2511631 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea CAS No. 894015-98-6

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Cat. No.: B2511631
CAS No.: 894015-98-6
M. Wt: 359.42
InChI Key: RFAXNZORHXXERB-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a fluorophenyl group, a pyrrolidinone ring, and a methylthiophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the methylthiophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the methylthiophenyl group to the pyrrolidinone ring.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can be compared with other similar compounds, such as:

    1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

    1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(ethylthio)phenyl)urea: This compound has an ethylthio group instead of a methylthio group on the phenyl ring.

    1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)thiourea: This compound has a thiourea linkage instead of a urea linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAXNZORHXXERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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